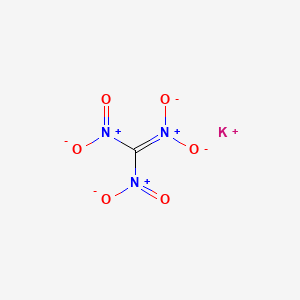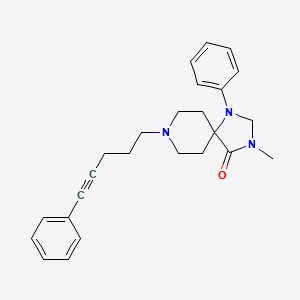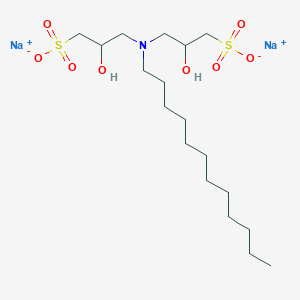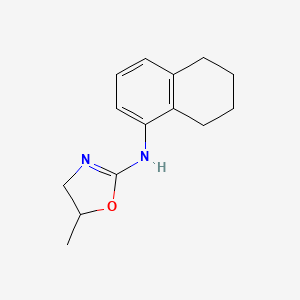
Potassium nitroform
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium nitroform, also known as potassium trinitromethane, is a colorless to white crystalline compound. It is a potassium salt of trinitromethane and is known for its stability and energetic properties. This compound is widely used in the formulation of energetic materials such as gunpowders, rocket propellants, and fireworks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium nitroform can be synthesized by reacting tetranitromethane with potassium nitrite and potassium bicarbonate in a solution of dioxane and water. The reaction mixture is heated and then cooled in an ice water bath to precipitate the this compound, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through the nitration of acetylene with anhydrous nitric acid. This method, discovered in the early 20th century, remains the preferred industrial process due to its efficiency .
Chemical Reactions Analysis
Types of Reactions: Potassium nitroform undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can yield compounds such as hydrazinium nitroformate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as hydrazine hydrate.
Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitrogen oxides.
Reduction: Hydrazinium nitroformate.
Substitution: Various substituted nitroform derivatives.
Scientific Research Applications
Potassium nitroform has several applications in scientific research:
Chemistry: Used in the synthesis of high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays due to its reactive nitro groups.
Medicine: Explored for its potential in drug development, particularly in designing compounds with specific energetic properties.
Industry: Widely used in the production of explosives, propellants, and pyrotechnics
Mechanism of Action
The mechanism by which potassium nitroform exerts its effects involves the release of energy through rapid decomposition. This decomposition is initiated by heat or a primary explosive, leading to the formation of nitrogen oxides and other gaseous products. The molecular targets and pathways involved include the nitro groups, which undergo redox reactions to release energy .
Comparison with Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Similar in its energetic properties but less sensitive to accidental ignition.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A widely used explosive with higher stability.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high performance and stability
Uniqueness: Potassium nitroform is unique due to its combination of stability and energetic properties. Unlike some other energetic materials, it does not detonate unless initiated by a primary explosive, making it safer to handle and store .
Properties
CAS No. |
14268-23-6 |
|---|---|
Molecular Formula |
CKN3O6 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
potassium;dinitromethylidene(dioxido)azanium |
InChI |
InChI=1S/CN3O6.K/c5-2(6)1(3(7)8)4(9)10;/q-1;+1 |
InChI Key |
ARBJJQGHSYOQCI-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]([O-])[O-])([N+](=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















